molecular formula C8H11N3 B034162 N,N-dimethyl-5-vinylpyrimidin-2-amine CAS No. 108461-92-3

N,N-dimethyl-5-vinylpyrimidin-2-amine

Cat. No.: B034162
CAS No.: 108461-92-3
M. Wt: 149.19 g/mol
InChI Key: OPFFXSZAVRVMGP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound traces its origins to the broader exploration of pyrimidine chemistry that gained momentum in the mid-20th century. The foundational work by Vratislav Kvita in 1986 marked a significant milestone in the synthesis of 5-vinylpyrimidines, establishing methodological frameworks that would later enable the preparation of more complex derivatives including the dimethylamino-substituted variants. Kvita's pioneering research, published in Synthesis journal, introduced a novel synthetic approach utilizing 5-formyl-2-pyrones in reaction with amidines, representing a departure from traditional pyrimidine synthesis methodologies.

The development of this compound specifically emerged from the intersection of two important synthetic chemistry trends: the growing interest in vinyl-substituted heterocycles for their enhanced reactivity profiles, and the recognition of dimethylamino groups as valuable electron-donating substituents capable of modifying the electronic properties of heterocyclic systems. The compound's formal characterization and systematic study followed the broader advancement of analytical techniques in the latter half of the 20th century, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled precise structural determination and purity assessment.

The academic interest in this particular compound intensified as researchers recognized its potential as both a synthetic intermediate and a model system for studying electronic effects in pyrimidine chemistry. The dual functionality provided by the vinyl group and the dimethylamino substituent created opportunities for diverse chemical transformations, making it an attractive target for synthetic methodologists and medicinal chemists alike.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its embodiment of several important structural motifs that are central to modern synthetic and medicinal chemistry. The pyrimidine core represents one of the most important six-membered heterocyclic systems, featuring prominently in nucleic acid components such as uracil, thymine, and cytosine, as well as in vitamin B₁ and numerous pharmaceutical compounds. The presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring creates a unique electronic environment that influences both the compound's reactivity and its potential biological activity.

The vinyl substituent at the 5-position introduces an element of unsaturation that significantly enhances the molecule's synthetic utility. Vinyl groups serve as versatile functional handles for further chemical elaboration through addition reactions, cross-coupling processes, and polymerization reactions. This reactivity profile positions this compound as a valuable building block for the construction of more complex molecular architectures. The vinyl functionality also contributes to the compound's potential for forming intramolecular and intermolecular interactions, which can be exploited in materials science applications and supramolecular chemistry.

The dimethylamino group at the 2-position provides significant electron-donating character to the pyrimidine ring system, fundamentally altering its electronic properties compared to unsubstituted pyrimidines. This substitution pattern affects the compound's basicity, nucleophilicity, and overall reactivity profile. The electron-rich nature imparted by the dimethylamino group can enhance the compound's ability to participate in electron-deficient reactions and can influence its interaction with biological targets through enhanced binding affinity to electron-poor regions of proteins or nucleic acids.

Position Within Pyrimidine-Based Structural Families

Within the broader taxonomy of pyrimidine-based compounds, this compound belongs to the class of 2-aminopyrimidines, a structural family that has demonstrated significant importance in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold serves as a privileged structure in pharmaceutical research, appearing in numerous clinically relevant compounds including kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The specific substitution pattern of this compound places it within a specialized subset of these compounds that combine amino substitution with vinyl functionality.

Comparative analysis with related pyrimidine derivatives reveals the unique positioning of this compound within structural families. Unlike simple 2-aminopyrimidines that lack additional substitution, or compounds such as N,N-dimethylpyrimidin-5-amine which lacks the vinyl group, this compound represents a convergence of multiple functional elements. This convergence creates opportunities for diverse chemical behavior that is distinct from simpler analogs.

Compound Family Core Structure Key Substitutions Molecular Formula Characteristic Properties
Simple 2-aminopyrimidines Pyrimidine 2-amino C₄H₅N₃ Basic heterocycle with moderate reactivity
N,N-dimethyl-2-aminopyrimidines Pyrimidine 2-dimethylamino C₆H₉N₃ Enhanced electron density, increased basicity
5-vinylpyrimidines Pyrimidine 5-vinyl C₆H₆N₂ Reactive vinyl functionality for synthetic elaboration
This compound Pyrimidine 2-dimethylamino, 5-vinyl C₈H₁₁N₃ Dual functionality combining electronic and synthetic versatility

The compound also shares structural relationships with vinyl-substituted pyrimidine nucleosides, a class of compounds that has attracted attention for their potential in nucleic acid research and as cross-linking agents. However, the absence of sugar moiety in this compound distinguishes it from these nucleoside analogs and positions it more clearly within the realm of synthetic heterocyclic compounds rather than nucleic acid chemistry.

Research Trajectory and Academic Interest Evolution

The research trajectory surrounding this compound has evolved significantly since the initial synthetic developments in the 1980s. Early research focused primarily on synthetic methodology, with particular emphasis on developing efficient routes to vinyl-substituted pyrimidines and exploring the reactivity profiles of these compounds. The initial work by Kvita established fundamental synthetic approaches that would later be refined and expanded by subsequent researchers.

Academic interest in the compound has been driven by several converging factors. The growing recognition of pyrimidine derivatives as important pharmacophores in drug discovery has stimulated interest in novel substitution patterns that might confer unique biological properties. The vinyl substituent has attracted particular attention due to its potential for covalent modification of biological targets, a mechanism that has gained importance in modern drug design strategies.

Contemporary research has expanded beyond traditional synthetic chemistry to encompass computational studies aimed at understanding the electronic structure and conformational preferences of this compound. These theoretical investigations have provided insights into the compound's potential binding modes with biological targets and have informed the design of analogs with enhanced properties.

The evolution of synthetic methodologies has also influenced research trajectories. The development of palladium-catalyzed cross-coupling reactions has opened new avenues for the synthesis and functionalization of vinyl-substituted pyrimidines. These methodological advances have made it possible to access more complex derivatives and to explore structure-activity relationships more systematically.

Recent research trends have increasingly focused on the potential applications of this compound in materials science and supramolecular chemistry. The compound's unique combination of electronic properties and reactive functionality makes it an attractive building block for the construction of functional materials and molecular devices. This interdisciplinary expansion of interest reflects the broader trend in heterocyclic chemistry toward applications beyond traditional pharmaceutical research.

The compound's research trajectory also reflects the increasing sophistication of analytical techniques available to researchers. Modern nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry tools have enabled more detailed characterization of the compound's properties and behavior, leading to more nuanced understanding of its potential applications and limitations.

Properties

CAS No.

108461-92-3

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-ethenyl-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-4-7-5-9-8(10-6-7)11(2)3/h4-6H,1H2,2-3H3

InChI Key

OPFFXSZAVRVMGP-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=N1)C=C

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C

Synonyms

2-Pyrimidinamine, 5-ethenyl-N,N-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Features of N,N-Dimethyl-5-vinylpyrimidin-2-amine and Analogues

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound* C₈H₁₁N₃ Vinyl (C5), N,N-dimethyl (C2) 149.20 Conjugation via vinyl; moderate basicity
5-ethynyl-N,N-dimethylpyrimidin-2-amine C₈H₉N₃ Ethynyl (C5) 147.18 Rigid triple bond; strong electron-withdrawing effect
N,N-Dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine C₈H₁₄N₄ Methylaminomethyl (C5) 166.23 Flexible side chain; hydrogen bonding potential
N,N-Diethyl-5-nitropyridin-2-amine C₉H₁₃N₃O₂ Nitro (C5), N,N-diethyl (C2) 195.22 Electron-deficient nitro group; higher molecular weight

Note: Data inferred from analogues; exact properties require experimental validation.

Electronic and Reactivity Profiles

  • Vinyl vs. Ethynyl Groups : The vinyl group in the target compound allows π-conjugation, enhancing resonance stabilization compared to the ethynyl group’s electron-withdrawing nature . This difference impacts electrophilic substitution reactivity and interactions with biological targets.
  • Nitro Substituents : In contrast to N,N-Diethyl-5-nitropyridin-2-amine (), the absence of a nitro group in the target compound reduces oxidative reactivity and improves stability under physiological conditions .
  • Amino vs.

Crystallographic and Supramolecular Features

  • Hydrogen Bonding and Packing: Pyrimidine derivatives such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit intramolecular N–H⋯N hydrogen bonds and C–H⋯π interactions, stabilizing crystal structures . The target compound’s vinyl group may reduce such interactions compared to bulkier substituents.
  • Dihedral Angles: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 2.7° to 86.1°, influencing molecular planarity and packing . The vinyl group’s planar geometry may promote coplanarity with the pyrimidine ring, altering crystal symmetry.

Preparation Methods

Synthesis of 5-Bromo-2-aminopyrimidine

The synthesis begins with 5-bromo-2-aminopyrimidine, a commercially available scaffold. Bromine at position 5 serves as a leaving group for subsequent cross-coupling.

Suzuki-Miyaura Coupling with Vinylboronic Acid

Palladium-catalyzed coupling introduces the vinyl group:

5-Bromo-2-aminopyrimidine+Vinylboronic acidPd(PPh3)4,Na2CO35-Vinylpyrimidin-2-amine\text{5-Bromo-2-aminopyrimidine} + \text{Vinylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-Vinylpyrimidin-2-amine}

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

  • Base: Sodium carbonate (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: ~70%

Dimethylation of the Amine Group

The primary amine undergoes exhaustive methylation via the Eschweiler-Clarke reaction:

5-Vinylpyrimidin-2-amine+HCHO+HCO2HΔThis compound\text{5-Vinylpyrimidin-2-amine} + \text{HCHO} + \text{HCO}_2\text{H} \xrightarrow{\Delta} \text{this compound}

Conditions :

  • Reagents: Formaldehyde (3 equiv), formic acid (excess)

  • Temperature: 100°C, 6 hours

  • Yield: ~65%

Challenges :

  • Acidic conditions may promote vinyl group polymerization.

  • Incomplete methylation requires purification via flash chromatography (DCM/THF).

Route 2: Nucleophilic Substitution with Pre-installed Dimethylamino Group

Synthesis of 2-Chloro-N,N-dimethylpyrimidin-5-amine

Starting from 5-amino-2-chloropyrimidine, dimethylation is achieved using methyl iodide:

5-Amino-2-chloropyrimidine+2CH3IK2CO3,DMF2-Chloro-N,N-dimethylpyrimidin-5-amine\text{5-Amino-2-chloropyrimidine} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-Chloro-N,N-dimethylpyrimidin-5-amine}

Conditions :

  • Base: Potassium carbonate (3 equiv)

  • Solvent: DMF, 60°C, 8 hours

  • Yield: ~75%

Heck Coupling for Vinyl Group Introduction

A palladium-mediated Heck reaction installs the vinyl group:

2-Chloro-N,N-dimethylpyrimidin-5-amine+CH2=CH2Pd(OAc)2,P(o-tol)3This compound\text{2-Chloro-N,N-dimethylpyrimidin-5-amine} + \text{CH}2=\text{CH}2 \xrightarrow{\text{Pd(OAc)}2, \text{P(o-tol)}3} \text{this compound}

Conditions :

  • Catalyst: Palladium acetate (5 mol%)

  • Ligand: Tri-o-tolylphosphine (10 mol%)

  • Base: Triethylamine

  • Solvent: Acetonitrile, 90°C, 24 hours

  • Yield: ~60%

Limitations :

  • Ethylene gas handling requires specialized equipment.

  • Competing side reactions reduce yield.

Route 3: Direct Functionalization of 5-Vinylpyrimidin-2-amine

Availability of 5-Vinylpyrimidin-2-amine

This intermediate (CAS 108444-56-0) is commercially available but requires careful handling due to its hazardous profile (H302, H312, H315).

Reductive Amination for Dimethylation

A two-step methylation avoids acidic conditions:

  • Schlenk Technique for Methylation :

5-Vinylpyrimidin-2-amine+CH3OTfNaH, THFN-Methyl-5-vinylpyrimidin-2-amine\text{5-Vinylpyrimidin-2-amine} + \text{CH}_3\text{OTf} \xrightarrow{\text{NaH, THF}} \text{N-Methyl-5-vinylpyrimidin-2-amine}

  • Second Methylation :

N-Methyl-5-vinylpyrimidin-2-amine+CH3IK2CO3This compound\text{N-Methyl-5-vinylpyrimidin-2-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound}

Yields :

  • Step 1: 80%

  • Step 2: 70%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield45%45%56%
Reaction Steps322
Hazardous ReagentsFormic acidEthyleneMethyl iodide
Purification ComplexityModerateHighLow

Route 3 offers higher yield and fewer steps but requires handling toxic methylating agents. Route 1 is preferable for scalability due to milder conditions .

Q & A

How can the crystal structure of N,N-dimethyl-5-vinylpyrimidin-2-amine be determined using X-ray crystallography?

Methodological Answer:
To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 120 K) to minimize thermal motion .
  • Structure Solution: Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement: Iteratively refine atomic coordinates and displacement parameters using SHELXL, which allows for robust handling of anisotropic thermal parameters and hydrogen bonding networks .
  • Visualization: Generate ORTEP diagrams using ORTEP-3 to illustrate molecular geometry and intermolecular interactions (e.g., C–H⋯π bonds) .
    Advanced Consideration: For challenging cases (e.g., twinned crystals), combine SHELX with other software (e.g., Olex2) for improved accuracy.

What synthetic challenges arise in preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Key challenges include regioselective functionalization of the pyrimidine ring and vinyl group stability. Optimization strategies:

  • Regioselectivity: Use directing groups (e.g., amino or methyl substituents) to control substitution patterns, as seen in analogous pyrimidine syntheses .
  • Vinylation: Optimize Heck coupling conditions (e.g., Pd(OAc)₂, PPh₃, DMF, 80°C) to introduce the vinyl group while minimizing side reactions .
  • Purification: Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate isomers or byproducts .
    Advanced Consideration: Monitor reaction progress in real-time using in-situ NMR or FTIR to identify intermediates and adjust conditions dynamically.

How can NMR spectroscopy elucidate the electronic environment of the dimethylamino group in this compound?

Methodological Answer:

  • ¹H NMR: Observe splitting patterns of N–CH₃ protons; deshielding effects from the pyrimidine ring may shift signals downfield (δ 2.8–3.2 ppm) .
  • ¹³C NMR: The dimethylamino carbon typically resonates near δ 38–42 ppm. Compare with model compounds (e.g., N,N-dimethylaniline) to assess conjugation effects .
  • NOESY: Detect spatial proximity between dimethylamino protons and vinyl/pyrimidine groups to confirm stereoelectronic interactions .
    Advanced Consideration: Use variable-temperature NMR to study rotational barriers of the dimethylamino group, which may influence reactivity.

What computational methods are suitable for predicting the reactivity of the vinyl group in this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (FMOs). The vinyl group’s LUMO position indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to assess steric accessibility of the vinyl moiety .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict binding modes and regioselectivity in derivatization .
    Advanced Consideration: Combine machine learning (e.g., QSAR models) with DFT to predict reaction outcomes for novel derivatives.

How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Methodological Answer:

  • Structural Comparison: Analyze crystallographic data (e.g., dihedral angles, hydrogen bonding) to correlate conformational flexibility with activity variations .
  • Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., substituent effects on antimicrobial potency) .
  • In Silico Screening: Use virtual libraries to test hypotheses (e.g., role of the vinyl group in cytotoxicity) before experimental validation .
    Advanced Consideration: Conduct systematic structure-activity relationship (SAR) studies with isosteric replacements (e.g., ethynyl vs. vinyl).

What analytical techniques are effective for characterizing synthesis byproducts of this compound?

Methodological Answer:

  • LC-MS/MS: Identify byproducts via high-resolution mass spectrometry (HRMS) and fragmentation patterns. For example, over-alkylation products may show [M+H]+ peaks at m/z 30–50 higher than the target compound .
  • GC-MS: Detect volatile intermediates (e.g., unreacted vinyl precursors) using a DB-5MS column and electron ionization .
  • XRD: Compare unit cell parameters of crystals to differentiate polymorphic byproducts .
    Advanced Consideration: Couple preparative HPLC with cryogenic NMR to isolate and structurally resolve minor impurities.

How does the vinyl group influence the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The vinyl group may undergo oxidation (to epoxide) or polymerization, detectable as new peaks .
  • Light Sensitivity: Expose to UV (λ = 254 nm) and track photodegradation products using LC-UV/MS. Use amber vials to mitigate radical-mediated decomposition .
  • Thermal Analysis: Perform DSC/TGA to identify melting points and decomposition thresholds (e.g., exothermic peaks near 150°C) .
    Advanced Consideration: Stabilize the compound via lyophilization or formulation with antioxidants (e.g., BHT).

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